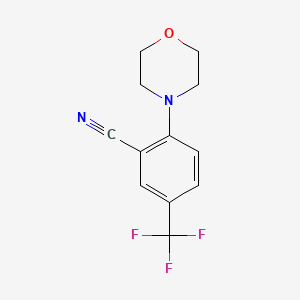
2-Morpholino-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Morpholino-5-(trifluoromethyl)benzonitrile (2M5TBN) is a highly fluorinated organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as an inhibitor in enzymatic reactions, and as a fluorescent probe for imaging and sensing. 2M5TBN is a key component of many synthetic pathways, and it has been used to synthesize a variety of compounds, including drugs, polymers, and nanomaterials. In addition, it has been used in a number of biochemical and physiological studies, including studies of enzymes, receptors, and cell signaling pathways.
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, has contributed to understanding the crystal structure and molecular interactions of morpholine derivatives. These studies reveal details about intramolecular hydrogen bonds, conformational preferences, and intermolecular interactions, which are critical for designing materials with specific physical properties (Fun et al., 2011).
Catalysis and Synthetic Chemistry
Morpholine derivatives have been utilized as catalysts in chemoselective reactions. For example, morpholinone- and piperidinone-derived triazolium salts catalyze cross-benzoin reactions between aliphatic and aromatic aldehydes. These reactions are essential for constructing complex molecules in organic synthesis, highlighting the role of morpholine derivatives in facilitating efficient and selective chemical transformations (Langdon et al., 2014).
Heterocyclic Synthesis
Morpholine derivatives are pivotal in synthesizing various heterocyclic compounds, which are foundational structures in many drugs and materials. For instance, enaminonitriles, when reacted with morpholine, enable the synthesis of 1,3-diaryl-4-aminopyrazole derivatives, showcasing the versatility of morpholine derivatives in producing pharmacologically relevant structures (Medrasi et al., 2013).
Materials Science
Morpholine derivatives have also found applications in materials science, particularly in synthesizing biodegradable polyesteramides with pendant functional groups. This research demonstrates the utility of morpholine derivatives in creating polymers with specific properties, which could be useful in medical applications, biodegradable materials, and controlled drug release systems (Veld et al., 1992).
Antioxidant and Pharmacological Properties
Some novel morpholine derivatives exhibit significant antioxidant, hypocholesterolemic, and hypolipidemic activities. These findings open new avenues for developing therapeutic agents based on morpholine frameworks, targeting conditions related to oxidative stress, high cholesterol, and lipid imbalances (Chrysselis et al., 2000).
Properties
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQPZJVNJDVPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594638 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677749-94-9 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


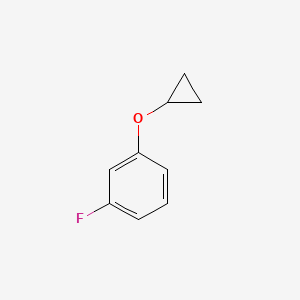
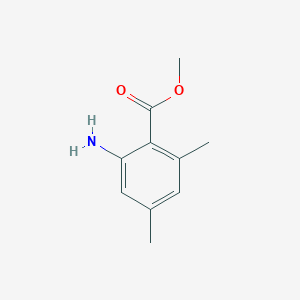
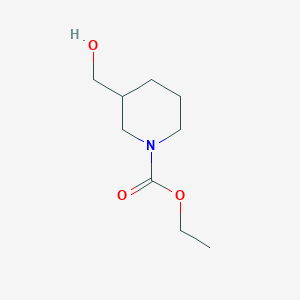

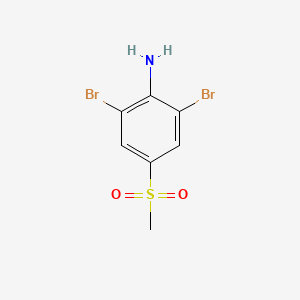
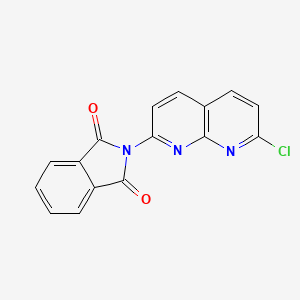
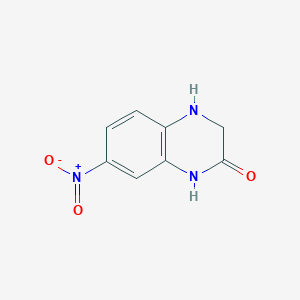


![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)
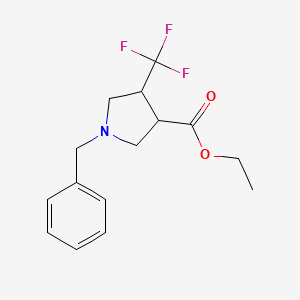
![4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612077.png)
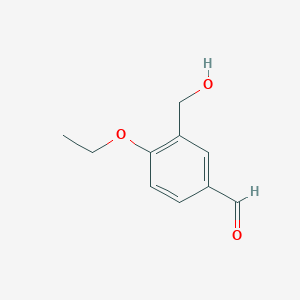
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
